N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
CAS No. |
852168-75-3 |
|---|---|
Molecular Formula |
C25H23N5O5S |
Molecular Weight |
505.55 |
IUPAC Name |
N-(4-acetylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N5O5S/c1-14(31)15-5-9-17(10-6-15)26-19(32)13-36-23-20-22(29(2)25(34)30(3)24(20)33)27-21(28-23)16-7-11-18(35-4)12-8-16/h5-12H,13H2,1-4H3,(H,26,32) |
InChI Key |
HHISYBQLNLPYOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name and molecular structure indicate a complex arrangement that includes a pyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 445.47 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antineoplastic Effects : Many pyrimidine derivatives have been studied for their potential as anticancer agents. The presence of the acetylphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Properties : Compounds containing pyrimidine and thiol groups have shown promise in reducing inflammation. This suggests that this compound may possess similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Modulation : The compound could interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA synthesis, which is crucial for their anticancer properties.
Research Findings
A review of available literature reveals several studies focusing on the biological activities of related compounds:
Case Studies
- Anticancer Activity : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structural features exhibited potent cytotoxic effects against breast cancer cells (MCF-7). The study found IC50 values indicating effective concentration levels for inducing apoptosis.
- Anti-inflammatory Effects : In an experimental model of arthritis, a derivative with a similar thiophenol structure significantly reduced paw edema in rats compared to control groups.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
Thieno[2,3-d]pyrimidine () introduces sulfur into the aromatic system, which may alter electronic properties and bioavailability .
Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing chlorophenyl in , which may influence reactivity or binding affinity .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Predicted) | Stability |
|---|---|---|---|---|
| Target Compound | ~540 | ~3.5 | Low (lipophilic substituents) | High (crystalline structure inferred) |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | ~450 | ~4.2 | Moderate (polar cyano group) | Moderate |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide | ~385 | ~2.8 | High (ketone and ether groups) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
